molecular formula C13H12N2O3 B4761695 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole

1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole

Cat. No. B4761695
M. Wt: 244.25 g/mol
InChI Key: UISGIULTTSNPKI-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole, also known as ANPI, is a synthetic compound that belongs to the indole family. ANPI has been of interest to scientific researchers due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell signaling pathways, such as protein kinase C and phosphatidylinositol 3-kinase. This compound may also induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole has several advantages for lab experiments, including its high purity and stability, its ability to selectively target cancer cells, and its potential as a building block for the synthesis of new materials. However, this compound also has some limitations, including its low solubility in water and its toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole. One area of research is in the development of new drugs for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved anti-cancer activity and reduced toxicity.
Another area of research is in the development of new materials for optoelectronics and organic electronics. Future studies could focus on the synthesis of new conjugated polymers and organic semiconductors based on this compound, as well as the characterization of their electronic properties and device performance.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including cancer research and organic electronics. Further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved activity and reduced toxicity.

Scientific Research Applications

1-acetyl-3-(2-nitro-1-propen-1-yl)-1H-indole has been of interest to scientific researchers due to its potential applications in various fields. One area of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in vitro and in vivo.
Another area of research has been in the development of new materials for optoelectronics and organic electronics. This compound has been used as a building block for the synthesis of new conjugated polymers and organic semiconductors, which have potential applications in solar cells, light-emitting diodes, and field-effect transistors.

properties

IUPAC Name

1-[3-[(E)-2-nitroprop-1-enyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(15(17)18)7-11-8-14(10(2)16)13-6-4-3-5-12(11)13/h3-8H,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISGIULTTSNPKI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CN(C2=CC=CC=C21)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CN(C2=CC=CC=C21)C(=O)C)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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